2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL
Description
2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL is a fluorinated pyridine derivative featuring a hydroxyl group at the 3-position, a fluorine atom at the 2-position, and a tetrahydropyran-4-yloxy substituent at the 6-position. This compound’s structure combines electron-withdrawing (fluoro) and electron-donating (hydroxyl and ether) groups, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-fluoro-6-(oxan-4-yloxy)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c11-10-8(13)1-2-9(12-10)15-7-3-5-14-6-4-7/h1-2,7,13H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPOVIGIAKXWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL involves several steps. One common method is the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent . For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Chemical Reactions Analysis
2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: It is used in the development of new agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with biological molecules . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Fluorine vs. Iodo/Methoxy Groups : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to bulkier iodo or methoxy groups (e.g., 6-Iodo-5-methoxypyridin-3-ol) . However, iodine’s presence in the latter compound allows for applications in radiopharmaceuticals.
- Oxan-4-yloxy vs.
Functional Group Positioning
- Hydroxyl Group Placement : The 3-OH group in the target compound is critical for hydrogen bonding in biological systems. In contrast, 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol features a hydroxyl at the 2-position, which may alter tautomerism and acidity (pKa ~8.5 vs. ~9.2 for 3-OH derivatives).
Biological Activity
2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL is a pyridine derivative characterized by the presence of a fluorine atom and an oxan group, which may contribute to its biological activity. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₃FNO₃, with a molecular weight of approximately 201.22 g/mol. Its structural features include:
- Pyridine Ring : A common scaffold in many biologically active compounds.
- Fluorine Substitution : Alters electronic properties, potentially enhancing interactions with biological targets.
- Oxan Group : May influence solubility and stability, impacting the compound's bioavailability.
The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. The mechanism is likely multifaceted, involving:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, affecting their function.
- Receptor Binding : Its unique structure may facilitate binding to specific receptors or enzymes, modulating their activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- A series of pyridine derivatives were evaluated for their antibacterial activity against Gram-positive bacteria, showing promising results with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains .
Anticancer Potential
Research into related pyridine compounds suggests potential anticancer activities:
- Compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Studies
- Antibacterial Evaluation : A study explored the antibacterial effects of various pyridine derivatives, including those structurally related to this compound. The results indicated that these compounds could effectively inhibit biofilm formation in drug-resistant strains of bacteria .
- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity and interaction modes of similar compounds with bacterial ribosomal subunits, suggesting a mechanism for their antibacterial action .
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Antibacterial Activity (MIC µg/mL) | Anticancer Activity |
|---|---|---|---|
| This compound | Fluorinated pyridine with oxan group | TBD | Potential |
| 3-(5-fluoropyridine)-2-oxazolidinone | Fluorinated oxazolidinone derivative | 0.25 (against resistant strains) | Yes |
| 6-(Tetrahydropyran-4-yloxy)pyridine | Lacks fluorine but has oxan functionality | TBD | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
